molecular formula C20H24N10O10P2S2 B10800549 STING-Inducer-1

STING-Inducer-1

Cat. No.: B10800549
M. Wt: 690.5 g/mol
InChI Key: IZJJFUQKKZFVLH-LTKSHMRXSA-N
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Description

STING-Inducer-1 is a compound that targets the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune system. This pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING-Inducer-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and cost-effectiveness. This typically includes:

Chemical Reactions Analysis

Types of Reactions

STING-Inducer-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

STING-Inducer-1 has a wide range of scientific research applications, including:

Mechanism of Action

STING-Inducer-1 exerts its effects by activating the STING pathway. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STING-Inducer-1

This compound is unique in its specific structural features and functional groups that confer high potency and selectivity for the STING pathway. Its ability to robustly activate the STING pathway makes it a valuable tool for research and therapeutic applications .

Biological Activity

Introduction

STING-Inducer-1 (also known as H-151) is a small molecule that modulates the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune response. The STING pathway plays a significant role in detecting cytosolic DNA from pathogens and activating type I interferon (IFN) responses, which are vital for antiviral immunity and tumor surveillance. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on immune responses, and potential therapeutic applications.

This compound functions primarily by inhibiting the STING pathway. Upon activation by cytosolic DNA, STING translocates to the endoplasmic reticulum (ER) and interacts with TBK1 (TANK-binding kinase 1), leading to the phosphorylation of transcription factors such as IRF3 (Interferon Regulatory Factor 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). These transcription factors then induce the expression of type I IFNs and other pro-inflammatory cytokines .

Key Pathway Components

ComponentFunction
STING Senses cytosolic DNA and activates immune responses.
TBK1 Phosphorylates IRF3 and NF-κB for gene transcription.
IRF3 Induces type I IFN production.
NF-κB Regulates inflammatory gene expression.

Immune Response Modulation

Research indicates that this compound effectively modulates immune responses in various contexts:

  • Inhibition of Inflammation : In models of SARS-CoV-2 infection, treatment with H-151 significantly reduced inflammatory cell infiltration and cytokine production in lung tissues, suggesting its potential to mitigate excessive inflammation during viral infections .
  • Anti-Tumor Effects : this compound has shown promise in enhancing anti-tumor immunity by altering T cell responses. Studies have demonstrated that its application can skew T cell populations towards a more effective Th1 response, characterized by increased IFN-γ production .

Case Studies

Several studies have illustrated the biological effects of this compound:

  • SARS-CoV-2 Infection Model : In K18-hACE2 mice infected with SARS-CoV-2, administration of H-151 led to decreased levels of inflammatory cytokines and reduced lung pathology at later stages of infection, indicating a protective role against hyperinflammation .
  • Cancer Immunotherapy : In preclinical models, the use of this compound alongside radiotherapy resulted in enhanced regression of lung metastases, highlighting its potential as an adjunct therapy in cancer treatment .

Efficacy in Various Models

Recent studies have documented the efficacy of this compound across different experimental setups:

Study FocusFindings
SARS-CoV-2 InfectionReduced inflammation and tissue damage with H-151 treatment .
Tumor ImmunityEnhanced Th1 polarization and CD8+ T cell activation .
Autoimmune ConditionsPotential to alleviate symptoms by dampening overactive immune responses .

Challenges and Considerations

Despite its promising effects, the use of this compound is not without challenges:

  • Timing of Administration : Optimal timing for administration is critical; early intervention may not yield the same protective effects as later-stage treatment during viral infections.
  • Potential Side Effects : Long-term inhibition of STING may lead to compromised antiviral defenses or increased susceptibility to infections.

Properties

Molecular Formula

C20H24N10O10P2S2

Molecular Weight

690.5 g/mol

IUPAC Name

(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?/m1/s1

InChI Key

IZJJFUQKKZFVLH-LTKSHMRXSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)O)O)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O

Origin of Product

United States

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